molecular formula C10H10ClN5O2 B8735481 7-Amino-2-chloro-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide

7-Amino-2-chloro-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B8735481
M. Wt: 267.67 g/mol
InChI Key: YBJNBFUVODVGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-2-chloro-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C10H10ClN5O2 and its molecular weight is 267.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10ClN5O2

Molecular Weight

267.67 g/mol

IUPAC Name

7-amino-2-chloro-8-ethyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C10H10ClN5O2/c1-2-16-7(12)5(8(13)18)6(17)4-3-14-10(11)15-9(4)16/h3H,2,12H2,1H3,(H2,13,18)

InChI Key

YBJNBFUVODVGQE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=O)C2=CN=C(N=C21)Cl)C(=O)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution, cooled to 2-5°C. on an ice bath, of 6.29 g (74.78 mmol) of cyanoacetamide in 140 mL of anhydrous DMF are added portionwise 5.98 g (149.55 mmol) of 60% sodium hydride. The mixture is stirred for 15 minutes at 2-5°C. and this suspension is then added rapidly to the solution of 14.5 g (71.22 mmol) of the acid fluoride prepared in step 2.5 in 155 mL of anhydrous DMF, precooled to 2-5°C. on an ice bath. The mixture is stirred overnight at room temperature and then cooled to 2-5°C., and 2.99 g (74.78 mmol) of 60% sodium hydride are added portionwise. The medium is stirred for 4 hours at room temperature, ice is then added slowly to destroy the excess hydride, and the reaction medium is poured into an ice-water mixture. The resulting mixture is acidified by adding aqueous 0.1 N HCl solution. The precipitate formed is isolated by filtration, rinsed with water and then dried in an oven, followed by rinsing with pentane. 14.0 g of expected product are finally obtained in the form of a pale orange solid. Yield=73.4%.
Quantity
6.29 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
5.98 g
Type
reactant
Reaction Step Two
Name
acid fluoride
Quantity
14.5 g
Type
reactant
Reaction Step Three
Name
Quantity
155 mL
Type
reactant
Reaction Step Three
Quantity
2.99 g
Type
reactant
Reaction Step Four
Yield
73.4%

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